Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of benzaldehyde, aniline, and ethyl acetoacetate in the presence of a catalyst such as l-proline–Fe(III) complex . Another method involves the use of Bronsted acidic ionic liquids like 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize cost-effective and readily available starting materials, along with optimized reaction conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different tetrahydropyridine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydrazines .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced tetrahydropyridine compounds, and substituted tetrahydropyridine derivatives .
Scientific Research Applications
Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential as an anticancer and anti-tubercular agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an agonist at both muscarinic and nicotinic acetylcholine receptors, which are involved in various physiological processes . This interaction can lead to a range of biological effects, including modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine: Another tetrahydropyridine derivative with different substitution patterns.
1,2,5,6-Tetrahydropyridine: A structural isomer with distinct chemical properties.
2,3,4,5-Tetrahydropyridine: Another isomer with unique reactivity and applications.
These compounds share the tetrahydropyridine core structure but differ in their substitution patterns and chemical properties, making each unique in its own right .
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydropyridine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h6,9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPMGDXWHGOTNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294042 | |
Record name | ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3335-05-5 | |
Record name | NSC93736 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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